Benzene, 1-(dodecylsulfinyl)-4-methyl-

Description

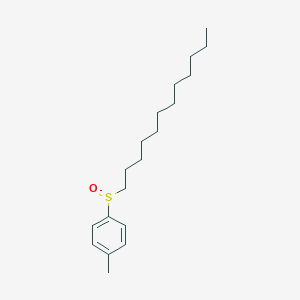

Benzene, 1-(dodecylsulfinyl)-4-methyl- is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a dodecylsulfinyl group at the 1-position and a methyl group at the 4-position

Properties

CAS No. |

148017-75-8 |

|---|---|

Molecular Formula |

C19H32OS |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

1-dodecylsulfinyl-4-methylbenzene |

InChI |

InChI=1S/C19H32OS/c1-3-4-5-6-7-8-9-10-11-12-17-21(20)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 |

InChI Key |

FQXKCBVRCBMPEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dodecylsulfinyl)-4-methyl- typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the sulfoxidation of dodecylbenzene followed by methylation. The reaction conditions often include the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes where dodecylbenzene is treated with oxidizing agents such as hydrogen peroxide or peracids. The methylation step can be achieved using methylating agents like methyl iodide or dimethyl sulfate under appropriate conditions .

Types of Reactions:

Oxidation: Benzene, 1-(dodecylsulfinyl)-4-methyl- can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to yield the corresponding sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used

Scientific Research Applications

Materials Science

Benzene, 1-(dodecylsulfinyl)-4-methyl- has been investigated for its role in enhancing the properties of polymers and coatings. Its sulfinyl group can improve adhesion and durability in various materials.

Case Study: Waterproofing Agents

- Research Findings: A study demonstrated that incorporating benzene, 1-(dodecylsulfinyl)-4-methyl- into waterproofing formulations significantly improved water resistance and longevity of the treated surfaces. The compound acts as a bonding agent between the substrate and the waterproofing layer, enhancing performance under environmental stressors .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations.

Table: Synthetic Pathways Utilizing Benzene, 1-(Dodecylsulfinyl)-4-methyl-

Pharmaceutical Applications

Research indicates that compounds similar to benzene, 1-(dodecylsulfinyl)-4-methyl- exhibit bioactive properties, making them candidates for drug development.

Case Study: Antimicrobial Properties

Mechanism of Action

The mechanism of action of Benzene, 1-(dodecylsulfinyl)-4-methyl- involves its interaction with molecular targets through its sulfinyl and methyl groups. The sulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Dodecylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.

Methylbenzene (Toluene): Lacks the long dodecyl chain, resulting in different physical properties and applications.

Dodecylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group, leading to different chemical reactivity and applications.

Uniqueness: Benzene, 1-(dodecylsulfinyl)-4-methyl- is unique due to the presence of both a long dodecyl chain and a sulfinyl group, which confer distinct amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Biological Activity

Benzene, 1-(dodecylsulfinyl)-4-methyl- is a sulfinyl-substituted aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

- Chemical Formula : C15H26OS

- Molecular Weight : 258.44 g/mol

- CAS Number : 40403894

Antimicrobial Activity

Research indicates that compounds similar to Benzene, 1-(dodecylsulfinyl)-4-methyl- exhibit significant antimicrobial properties. For instance, studies have shown that sulfonyl groups can enhance the antibacterial efficacy against various pathogens. The minimum inhibitory concentrations (MICs) of related compounds have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, revealing promising results:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 12.5 |

| Compound B | S. aureus | 6.25 |

| Benzene derivative | E. coli | 10 |

| Benzene derivative | S. aureus | 5 |

These findings suggest that Benzene, 1-(dodecylsulfinyl)-4-methyl- and its derivatives may serve as effective antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of sulfinyl compounds have also been investigated. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The following table summarizes findings from recent studies:

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| Benzene derivative | TNF-α (50%) | |

| Benzene derivative | IL-6 (45%) | |

| Control | - | - |

These results indicate a potential for therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of Benzene, 1-(dodecylsulfinyl)-4-methyl- has been assessed through various assays targeting different cancer cell lines. Notably, it has shown cytotoxic effects comparable to established chemotherapeutic agents:

The compound's mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways related to tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various sulfinyl compounds demonstrated that Benzene, 1-(dodecylsulfinyl)-4-methyl- significantly inhibited the growth of Pseudomonas aeruginosa and Bacillus cereus. The results indicated that this compound could be a candidate for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were evaluated through a mouse model of arthritis. Treatment with Benzene, 1-(dodecylsulfinyl)-4-methyl- resulted in a marked reduction in joint swelling and inflammatory markers compared to controls.

Q & A

Q. What biological implications does the sulfinyl group have?

- Methodological Answer : The sulfinyl moiety may mimic natural substrates in enzyme inhibition studies (e.g., sulfonamide drugs). Use fluorescence polarization assays to study binding to proteins like cytochrome P450. Toxicity screening (e.g., Ames test) evaluates mutagenic potential .

Data Contradictions and Mitigation Strategies

- Stereochemical Outcomes : Conflicting reports on enantioselectivity may arise from varying oxidizing agents (H₂O₂ vs. mCPBA). Standardize protocols using chiral catalysts .

- Yield Variability : Differences in industrial vs. lab-scale synthesis (e.g., batch vs. flow reactors) necessitate scale-adjusted kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.